methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
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Description
Methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole is alkylated with a suitable electrophile.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halide.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(carboxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoic acid.
Reduction: 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benz
Properties
IUPAC Name |
methyl 4-[[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-20(25)16-5-2-14(3-6-16)12-29-21-22-9-17(11-24)23(21)10-15-4-7-18-19(8-15)28-13-27-18/h2-9,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAFYZCNWZORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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